molecular formula C27H46N6O13S B1194692 2-Amino-3-[1-[3-[2-[4-[1,3-bis(2-methoxyethylcarbamoyloxy)propan-2-yloxy]butanoylamino]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid CAS No. 906450-24-6

2-Amino-3-[1-[3-[2-[4-[1,3-bis(2-methoxyethylcarbamoyloxy)propan-2-yloxy]butanoylamino]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid

Cat. No.: B1194692
CAS No.: 906450-24-6
M. Wt: 694.8 g/mol
InChI Key: PQEJXGNZBLONLG-XJDOXCRVSA-N
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Description

Pegdinetanib, also known by its planned trade name Angiocept, is an investigational anti-cancer drug. It acts as a selective antagonist of vascular endothelial growth factor receptor 2 (VEGFR-2), which hinders the vascularization of tumors. This compound is a genetically engineered peptide derivative based on monobody technology and is being developed by Adnexus .

Preparation Methods

Pegdinetanib is synthesized as a peptide consisting of 94 amino acids. The cysteine at position 93 carries a doubly methoxy-PEGylated maleimide derivative with a molecular mass of 40 kDa . The synthetic route involves the use of solid-phase peptide synthesis (SPPS) techniques, followed by PEGylation to enhance the stability and solubility of the peptide . Industrial production methods are not extensively documented, but they likely involve large-scale SPPS and subsequent PEGylation processes.

Properties

CT-322 specifically inhibits VEGFR-2 activation by its ligands VEGF-A, VEGF-C, and VEGF-D. In preclinical studies, this cell-surface receptor drives angiogenesis (growth of new blood vessels) in solid tumors, and CT-322 inhibits the tumorgenic effect of VEGFR-2 in preclinical models. CT-322 was designed using the PROfusion(TM) System, Adnexus' patented product design engine.

CAS No.

906450-24-6

Molecular Formula

C27H46N6O13S

Molecular Weight

694.8 g/mol

IUPAC Name

(2R)-2-amino-3-[1-[3-[2-[4-[1,3-bis(2-methoxyethylcarbamoyloxy)propan-2-yloxy]butanoylamino]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid

InChI

InChI=1S/C27H46N6O13S/c1-42-12-8-31-26(40)45-15-18(16-46-27(41)32-9-13-43-2)44-11-3-4-21(34)29-6-7-30-22(35)5-10-33-23(36)14-20(24(33)37)47-17-19(28)25(38)39/h18-20H,3-17,28H2,1-2H3,(H,29,34)(H,30,35)(H,31,40)(H,32,41)(H,38,39)/t19-,20?/m0/s1

InChI Key

PQEJXGNZBLONLG-XJDOXCRVSA-N

Isomeric SMILES

COCCNC(=O)OCC(COC(=O)NCCOC)OCCCC(=O)NCCNC(=O)CCN1C(=O)CC(C1=O)SC[C@@H](C(=O)O)N

Canonical SMILES

COCCNC(=O)OCC(COC(=O)NCCOC)OCCCC(=O)NCCNC(=O)CCN1C(=O)CC(C1=O)SCC(C(=O)O)N

Origin of Product

United States

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